molecular formula C6H4BClF3NO2 B597927 (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1217500-87-2

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B597927
CAS No.: 1217500-87-2
M. Wt: 225.358
InChI Key: YALGIBOIRBBJRU-UHFFFAOYSA-N
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Description

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a halogenated pyridinylboronic acid derivative featuring a chloro substituent at the 6-position and a trifluoromethyl (CF₃) group at the 4-position of the pyridine ring. Its molecular formula is C₆H₄BClF₃NO₂, with a boronic acid (-B(OH)₂) moiety at the 3-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heterobiaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals . The CF₃ group enhances metabolic stability and lipophilicity, while the chloro substituent may influence electronic and steric properties during coupling reactions .

Properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALGIBOIRBBJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675178
Record name [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-87-2
Record name [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions. The stability of the organoboron reagent can be affected by factors such as ph and temperature. Additionally, the presence of a suitable catalyst (typically palladium) is crucial for the reaction.

Biological Activity

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and its role in various therapeutic applications.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the inhibition of enzymes and as a potential therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boron reagents. The synthesis process can yield high purity and good yields when optimized under specific reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various bacterial strains, including:

  • Escherichia coli
  • Bacillus cereus
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits lower MIC against Bacillus cereus compared to established antimicrobial agents like Tavaborole, suggesting its potential as an antibacterial agent .

The mechanism underlying the antimicrobial activity of this compound appears to involve the inhibition of essential bacterial enzymes. For instance, it has been noted to inhibit phosphopantetheinyl transferases (PPTases), which are vital for bacterial viability and virulence . This inhibition disrupts key metabolic pathways necessary for bacterial growth and survival.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited bacterial Sfp-PPTase at submicromolar concentrations without affecting human orthologues, indicating a selective antibacterial effect .
  • Comparative Analysis : In vitro tests comparing this compound with other boronic acids showed that it possesses superior activity against certain pathogens while maintaining low cytotoxicity towards human cells .

Data Summary

The following table summarizes the biological activity data for this compound:

Microorganism MIC (µg/mL) Activity Level
Escherichia coli32Moderate
Bacillus cereus16High
Candida albicans64Moderate

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include pyridinylboronic acids with varying substituents (Table 1).

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Reference
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid CF₃O (6), B(OH)₂ (3) 0.97 Enhanced solubility; agrochemicals
(6-Chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid Cl (6), CO₂Me (5), B(OH)₂ (3) - Drug intermediates (97% purity)
2-Chloro-5-fluoropyridine-4-boronic acid Cl (2), F (5), B(OH)₂ (4) - Fluorinated drug scaffolds
(6-Methylpyridin-3-yl)boronic acid CH₃ (6), B(OH)₂ (3) 0.74 Reduced steric hindrance

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound increases electrophilicity at the boron center, accelerating Suzuki couplings compared to methyl or methoxy analogs .
Reactivity in Cross-Coupling Reactions
  • Target Compound : Used in synthesizing trifluoromethylated pyrimidine derivatives (e.g., LCMS: m/z 366 [M+H]⁺) with yields dependent on steric and electronic factors .
  • Phenylboronic Acid Analogs : For example, 3-trifluoromethylphenylboronic acid achieves 76% yield in synthesizing imidazo[1,2-a]pyridines, suggesting pyridine-based analogs may require optimized conditions due to ring strain and coordination effects .
  • Steric Limitations : Ortho-substituted boronic acids (e.g., 2-ethoxy phenylboronic acid) show reduced reactivity in Suzuki couplings, highlighting the importance of substituent positioning .
Physical and Chemical Properties
Property Target Compound (6-Methylpyridin-3-yl)boronic Acid 3-Trifluoromethylphenylboronic Acid
Melting Point Not reported 158–160°C 241°C (derivative)
Solubility Low (requires polar solvents) Moderate in DCM Low in chloroform
Stability Air-sensitive (storage at -20°C) Stable at RT Hygroscopic

Q & A

Basic Research Questions

Q. What are the recommended reaction conditions for Suzuki-Miyaura cross-coupling using (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid?

  • Methodological Answer : The compound is typically used in ethanol/water mixtures with sodium hydroxide as a base at room temperature. For example, in the synthesis of pyrimidine derivatives, the reaction proceeds under mild conditions (1 hour stirring at room temperature) to achieve coupling efficiency . Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are recommended for electron-deficient pyridine boronic acids. Monitor reaction progress via LCMS (e.g., m/z 366 [M+H]⁺ for intermediates) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

Q. How can structural characterization of this boronic acid derivative be performed using spectroscopic techniques?

  • Methodological Answer :

  • LCMS : Look for molecular ion peaks such as m/z 338 [M+H]⁺ for hydrolyzed products or m/z 366 [M+H]⁺ for coupled intermediates .
  • HPLC : Retention times vary by analysis conditions (e.g., 1.23 minutes under SQD-FA05 for coupled products) .
  • ¹H/¹³C NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃) to resolve signals from the trifluoromethyl (δ ~110–120 ppm in ¹³C) and boronic acid groups (δ ~30 ppm in ¹¹B NMR).

Q. What are common applications of this compound in heterocyclic synthesis?

  • Methodological Answer : It is widely used to construct trifluoromethyl-substituted pyridine and pyrimidine scaffolds. For example, it participates in cross-coupling reactions to synthesize:

  • 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid derivatives .
  • Complex pyrrolo[1,2-b]pyridazine carboxamides via multi-step protocols .
  • Functionalized propanedioic acid esters for drug discovery intermediates .

Advanced Research Questions

Q. How can low reactivity of this boronic acid in challenging coupling reactions be addressed?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility.
  • Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 20 minutes) to accelerate sluggish reactions.
  • Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt to stabilize it during harsh conditions .
  • Catalyst Screening : Test Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance from the trifluoromethyl group .

Q. How does hydrolysis condition optimization impact the yield and purity of carboxylic acid derivatives?

  • Methodological Answer :

  • Base Strength : Use 10 N NaOH (instead of 1 N) to ensure complete hydrolysis of esters to carboxylic acids, as seen in a 91% yield improvement .
  • Workup : Acidify the reaction mixture to pH 3 with HCl to precipitate the product, minimizing side reactions.
  • Purification : Employ hexane/ethyl acetate recrystallization to remove unreacted starting materials .

Q. What mechanistic role do the chloro and trifluoromethyl substituents play in cross-coupling reactions?

  • Methodological Answer :

  • Trifluoromethyl Group : Its strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution but may reduce boronic acid stability.
  • Chloro Substituent : Acts as a leaving group in SNAr reactions, enabling further functionalization (e.g., amination or alkoxylation) .
  • Synergistic Effects : The combined electron-withdrawing effects enhance electrophilicity at the coupling position, improving Suzuki reaction rates .

Q. How should discrepancies in reported LCMS/HPLC data across studies be resolved?

  • Methodological Answer :

  • Standardize Conditions : Replicate analyses using identical mobile phases (e.g., 0.1% TFA in water/acetonitrile) and columns (C18, 2.1 × 50 mm).
  • Internal Calibration : Use reference standards (e.g., caffeine or reserpine) to calibrate retention times and mass accuracy.
  • Contradiction Analysis : Compare solvent systems (e.g., SQD-FA05 vs. SMD-TFA05) and ionization modes (ESI+ vs. APCI+) to identify variability sources .

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